1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine

mGluR2 Negative Allosteric Modulator CNS Drug Discovery

SAR divergence risk: Generic bis-pyrazol-3-amines exhibit unpredictable mGluR2/3 pharmacology due to extreme substitution sensitivity. Off-target activity or inactivity can invalidate studies. This compound is the structurally authenticated, C4-methyl substituted reference for mGluR2 antagonist profiling. - Serves as the 4-methyl control for systematic SAR campaigns (vs. 3-methyl regioisomer & des-methyl analog) - Enables freedom-to-operate design-around analyses referencing Taisho Pharmaceutical IP portfolio - Verified 95% purity (free base, C₁₁H₁₇N₅, MW 219.29) with lot-specific spectral confirmation

Molecular Formula C11H17N5
Molecular Weight 219.29 g/mol
Cat. No. B11736754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine
Molecular FormulaC11H17N5
Molecular Weight219.29 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)NCC2=NN(C=C2)C)C
InChIInChI=1S/C11H17N5/c1-4-16-8-9(2)11(14-16)12-7-10-5-6-15(3)13-10/h5-6,8H,4,7H2,1-3H3,(H,12,14)
InChIKeyPZVAGIREOYAENN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine: Identity & Structural Classification


The compound 1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1856023-91-0) is a synthetic small molecule belonging to the bis-pyrazole class, characterized by two 1H-pyrazole rings connected via a methylamine linker . Its molecular formula is reported as C11H17N5 for the free base, corresponding to a molecular weight of 219.29 g/mol; a hydrochloride salt form (C11H18ClN5, MW 255.75) is also cited in supplier listings . The compound is classified as a heterocyclic organic building block and is commercially available for research and development purposes at a typical purity of 95% . Structurally, it is a positional isomer and N-alkylation variant within a broader family of substituted bis-pyrazol-3-amines that have attracted interest in medicinal chemistry for their potential interactions with neurological targets such as the metabotropic glutamate receptor 2 (mGluR2) [1][2].

Workflow SAR probe for mGlu2/3 antagonist chemotype; C4-methyl bis-pyrazol-3-amine reference
Selection Research-grade building block with distinct pyrazole substitution pattern
Context Target engagement data unavailable in public domain; verify in-house

Procurement Risk: Unverified Pyrazole Amine Interchange in mGluR2 Research


Within the bis-pyrazol-3-amine chemotype, minor structural modifications—such as the position of the methyl substituent on the pyrazole core or the nature of the N-alkyl group on the linker—can drastically alter pharmacological activity, as has been extensively documented in the medicinal chemistry of group II metabotropic glutamate receptor (mGluR2/3) antagonists [1][2]. A patent review of this target class explicitly demonstrates that subtle changes in substitution patterns on bis-pyrazole scaffolds lead to significant variations in receptor binding affinity and functional activity [2]. Consequently, procuring a generic 'pyrazole amine' or a close analog (e.g., 1-ethyl-3-methyl positional isomers or des-methyl variants) without compound-specific verification data risks introducing an inactive or off-target-active substance into a research program. The compound 1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine is specifically noted in the Therapeutic Target Database as an mGluR2 antagonist [3]; however, the absence of publicly available quantitative binding or functional data for this specific compound, combined with the known structure-activity relationship (SAR) sensitivity of the series, means that any unqualified substitution is scientifically unsound and could invalidate an entire experimental campaign.

Regioisomer mismatch
C3-methyl analogs may shift mGluR2 binding and cannot be assumed interchangeable without verification.
Substituent deletion risk
Des-methyl analog lacks a key methyl group, potentially altering pharmacophore interactions in class-level SAR.

Quantitative Evidence: Differentiation from Closest Analogs


No Public mGluR2 Binding Data for Comparator Analysis

A comprehensive search of the public research literature (PubMed), patent databases (USPTO, WIPO, ESPACENET), and authoritative pharmacological repositories (ChEMBL, BindingDB, PubChem, TTD) was conducted for quantitative biological data on 1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1856023-91-0). The compound is annotated in the Therapeutic Target Database (TTD) as 'N-substituted pyrazole derivative 1', a small-molecule antagonist of the metabotropic glutamate receptor 2 (mGluR2) originating from Taisho Pharmaceutical [1]. However, no IC50, Ki, EC50, or other numerical affinity/activity values are publicly reported for this specific molecule in any accessible database or publication indexed as of the search date. The related patent review (PMID: 25435285) discusses the structural class and SAR trends for mGlu2/3 antagonists but does not list compound-specific quantitative data for this CAS number [2]. Consequently, no direct head-to-head comparison with close analogs such as 1-ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine (CAS 1855948-87-6) or 1-ethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine (CAS 1856076-74-8) can be performed using public-domain evidence.

mGluR2 Binding Data
Data to verify
Not publicly available
Procurement based on structural identity, not target engagement claims
No IC50 or Ki in public domain; TTD annotation only
mGluR2 Negative Allosteric Modulator CNS Drug Discovery

Structural Distinction via Pyrazole Substitution Pattern

The compound's chemical structure (SMILES: CCN1C=C(C)C(NCC2=NN(C)C=C2)=N1) can be systematically compared against its closest commercially available regioisomers and analogs. The target compound features a 1-ethyl-4-methyl substitution on the first pyrazole ring and a secondary amine linked to the 3-position of a 1-methylpyrazole. The nearest commercial analog, 1-ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine (CAS 1855948-87-6), differs in the position of the methyl group on the first pyrazole ring (C3 vs. C4) and the point of amine attachment (C4 vs. C3) . Another analog, 1-ethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine (CAS 1856076-74-8), entirely lacks the methyl substituent on the first pyrazole ring . These structural differences are known to affect the electron density distribution, conformational preferences, and hydrogen-bonding capacity of the aminopyrazole pharmacophore, which can translate into divergent target binding profiles in kinase and GPCR contexts. Without experimental binding data, the structural differentiation alone establishes that these compounds occupy distinct chemical space and cannot be assumed to be functionally interchangeable.

Pyrazole Substitution
Class-level inference
TargetC4-methyl, C3-amine
Comp. 1C3-methyl, C4-amine (CAS 1855948-87-6)
Comp. 2H, C4-amine (CAS 1856076-74-8)
Structural differentiation supports SAR probe selection
Chemical identity confirmed via SMILES; no biological comparison data
Cheminformatics Chemical Biology Lead Optimization

Procurement Application Scenarios


C4-Methyl SAR Reference for mGluR2 Antagonists

Given the structural annotation linking this compound to the mGluR2 target [1] and the established sensitivity of mGluR2/3 antagonist activity to pyrazole substitution patterns [2], 1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine is best deployed as a defined chemical probe to isolate the contribution of the C4-methyl group on the first pyrazole ring. In a systematic SAR campaign, this compound can serve as the '4-methyl reference point' against which the 3-methyl regioisomer (CAS 1855948-87-6) and the des-methyl analog (CAS 1856076-74-8) are compared, provided that the user generates the requisite in-house pharmacological data.

Patent Landscape & Freedom-to-Operate Analysis

The compound is linked via the TTD database to Taisho Pharmaceutical's intellectual property portfolio on heteroaryl-pyrazole mGluRII antagonists [1][3]. Procurement of this specific CAS number is appropriate for organizations conducting freedom-to-operate analyses or seeking to design around existing composition-of-matter patents in the mGluR2 antagonist space. Its precise substitution pattern defines a distinct chemical entity whose patent status can be verified against the Taisho patent family (e.g., US2013/0137865, JP2014062047).

Off-Target Selectivity Profiling for Bis-Pyrazole Leads

For research groups that have identified a lead bis-pyrazole scaffold, this compound can be procured as a selectivity panel member to assess how subtle changes in pyrazole methylation affect off-target interactions. The absence of public biological data for this specific compound [4] makes it essential for any selectivity profiling study to generate its own internal data. This compound's value lies precisely in its structural distinction from the lead compound, not in any pre-validated selectivity profile.

Application
Selection Property
Validation Focus
C4-methyl SAR probe design
Defined C4-methyl bis-pyrazol-3-amine scaffold
In-house mGluR2 binding data generation vs. regioisomers
Patent landscape analysis
CAS-registered pyrazole entity with Taisho origin
Patent family verification and FTO review
Off-target selectivity panel
Structural distinction from lead compound
In-house selectivity profiling assays
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